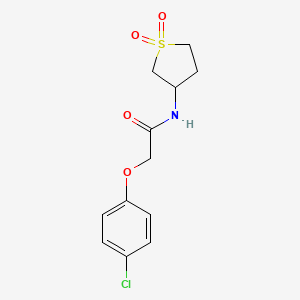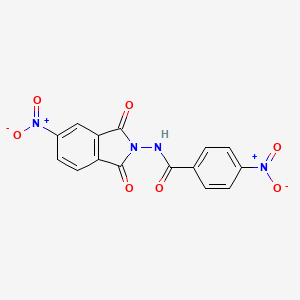
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid, also known as FFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of molecules known as furoic acids and is commonly used in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in cancer cells is not fully understood. However, studies have suggested that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid exerts its anti-cancer activity by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has been shown to have several biochemical and physiological effects. Studies have shown that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid can induce oxidative stress in cancer cells, leading to the activation of various signaling pathways involved in apoptosis and cell cycle arrest. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the activity of various enzymes involved in the metabolism of cancer cells, leading to the depletion of energy and nutrients required for cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in lab experiments is its potent anti-cancer activity against a wide range of cancer cells. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid. One area of research is the optimization of the synthesis method to improve the yield of the compound and reduce the cost of production. Another area of research is the development of novel analogs of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid with improved anti-cancer activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid in cancer cells and to identify potential targets for the development of new anti-cancer drugs.
Métodos De Síntesis
The synthesis of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid involves the condensation of 4-fluorobenzaldehyde with 2-furoylhydrazine, followed by the cyclization of the resulting intermediate to form the final product. This method has been extensively studied and optimized to provide high yields of the compound.
Aplicaciones Científicas De Investigación
The scientific research application of 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid is vast and varied. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has potent anti-cancer activity against a wide range of cancer cells, including breast, lung, and colon cancer cells. 3-(4-fluorophenyl)-2-(2-furoylamino)acrylic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-10-5-3-9(4-6-10)8-11(14(18)19)16-13(17)12-2-1-7-20-12/h1-8H,(H,16,17)(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNQLHRMMFRUMB-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4930762.png)
![5-(2,4-dimethylphenyl)-3-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2(3H)-furanone](/img/structure/B4930778.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B4930786.png)

![sec-butyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B4930795.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4930808.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![2-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4930861.png)
![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)